molecular formula C19H25N5O3 B2587724 (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1798415-70-9

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2587724
CAS No.: 1798415-70-9
M. Wt: 371.441
InChI Key: GXPBVYXOYUCXOU-CSKARUKUSA-N
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Description

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide-based compound intended for research and development purposes. Acrylamide derivatives are of significant scientific interest in various fields, including medicinal chemistry and drug discovery, often serving as key intermediates or potential bioactive molecules. The structure of this compound, featuring a dimethoxyphenyl group linked to a substituted pyrimidine ring, suggests potential for interaction with biological systems. Researchers are encouraged to investigate its specific properties, mechanism of action, and potential applications in their respective fields. This product is strictly for laboratory research use and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23(2)18-14(12-20-19(22-18)24(3)4)21-17(25)10-8-13-7-9-15(26-5)16(11-13)27-6/h7-12H,1-6H3,(H,21,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBVYXOYUCXOU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The phenyl ring is then functionalized with methoxy groups. The final step involves the formation of the acrylamide linkage through a condensation reaction between the pyrimidine derivative and the phenylacrylic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and aiding in the development of new drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups and the acrylamide linkage play crucial roles in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound Pyrimidine Substituents Key Structural Differences
Target Compound 2,4-bis(dimethylamino) Strong electron-donating groups; basicity
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide None (simple methoxyphenyl) Lacks pyrimidine ring; simpler aromatic system
(S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)...) Furopyrimidine with hydroxyl groups Complex heterocycle; hydrogen-bonding capacity

The target compound’s bis(dimethylamino) groups on the pyrimidine ring distinguish it from simpler methoxyphenyl derivatives and more complex furopyrimidine-based analogs . These substituents increase basicity and may enhance interactions with negatively charged biological targets (e.g., kinase ATP-binding pockets).

Acrylamide-Linked Aromatic Moieties

Compound Aromatic Group Functional Implications
Target Compound 3,4-dimethoxyphenyl Improved metabolic stability; moderate polarity
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide (10c) 3,4-dihydroxyphenyl Higher polarity; susceptibility to oxidation
N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole + dimethoxyphenyl Planar heterocycle; potential intercalation

The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and stability compared to hydroxylated analogs (e.g., 10c ), which may exhibit higher solubility but lower stability.

Biological Activity

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1798415-70-9
  • Molecular Formula : C19H25N5O3
  • Molecular Weight : 371.4 g/mol

The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Its structure allows it to interact with various enzymes and receptors, leading to modulation of signaling pathways critical for cancer cell growth.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

  • Inhibition of CDK2 and CDK9 : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to reduced proliferation in neuroblastoma (NB) cell lines .
  • Synergistic Effects with Chemotherapeutics : When used in combination with standard chemotherapeutic agents like cisplatin and doxorubicin, this compound enhances the cytotoxic effects, suggesting its potential as an adjuvant therapy .

Toxicity Profile

While the compound shows promising anticancer effects, it also presents a toxicity profile that includes:

  • Hematological Toxicities : Adverse effects such as thrombocytopenia and neutropenia have been reported at higher doses .
  • Gastrointestinal Disturbances : Patients have experienced nausea and diarrhea during treatment regimens involving this compound .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Phase I Trials : Initial trials demonstrated a maximum tolerated dose of 45 mg/m² with a progression-free survival rate of 52.4% at two years for patients treated with this compound .
  • Combination Therapy Studies : In studies combining this compound with traditional therapies, patients exhibited improved outcomes compared to those receiving chemotherapy alone. Notably, the combination therapy resulted in a one-year progression-free survival rate of 34% .

Summary of Research Findings

Study FocusFindings
Antiproliferative ActivitySignificant inhibition of CDK2/CDK9; effective against neuroblastoma cell lines
Combination TherapyEnhanced efficacy with cisplatin/doxorubicin; improved survival rates
ToxicityNotable hematological toxicities; gastrointestinal side effects

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